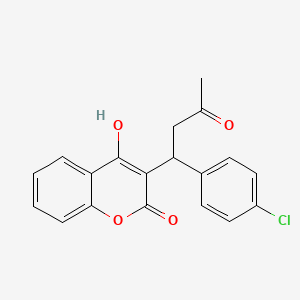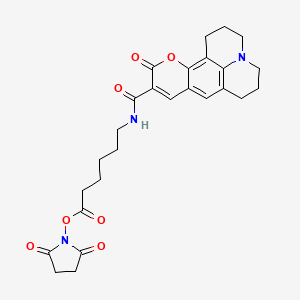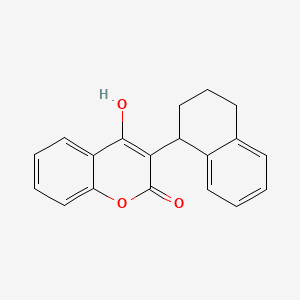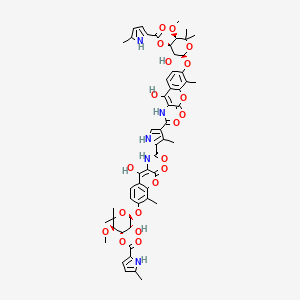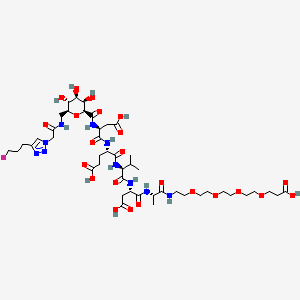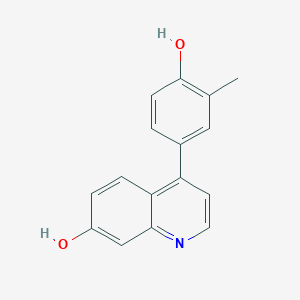
CU-CPT9b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CU-CPT9b is a specific antagonist of toll-like receptor 8 (TLR8) with a Kd of 21 nM . It inhibits activation of NF-κB induced by the TLR8 agonist R-848 in TLR8-overexpressing HEK-Blue cells with an IC50 value of 0.7 nM .
Synthesis Analysis
The synthesis of CU-CPT9b was achieved through a structure-based rational design . The design targeted protein-protein interfaces, which is a significant challenge in chemical biology due to the dynamic nature of protein surfaces .Molecular Structure Analysis
The molecular formula of CU-CPT9b is C16H13NO2 . The crystal structures of two distinct TLR8-ligand complexes validated a unique binding site on the protein-protein interface of the TLR8 homodimer . CU-CPT9b binds to the inactive TLR8 dimer in a similar way to CU-CPT8m .Chemical Reactions Analysis
Upon binding to the unique site on the protein-protein interface of the TLR8 homodimer, CU-CPT9b stabilizes the preformed TLR8 dimer in its resting state, preventing activation .Physical And Chemical Properties Analysis
The molecular weight of CU-CPT9b is 251.28 g/mol . Its exact mass is 251.09 and it has a complexity of 309 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación
TLR8 Antagonist
CU-CPT9b is a specific TLR8 antagonist with an IC 50 of 0.7 nM . It recognizes the allosteric pocket identified by CU-CPT8m between two TLR8 protomers, thereby stabilizing the dimer at resting state .
Structure-Based Rational Design
The structure-based rational design of CU-CPT9b led to the discovery of six exceptionally potent compounds with picomolar IC50 values . Two X-ray crystallographic structures validated the contacts within the binding pocket .
Autoimmune Disorders
Overactivation of TLR8 has been suggested to play a prominent role in the pathogenesis of various autoimmune diseases . CU-CPT9b, as a TLR8 antagonist, has shown strong therapeutic potential against autoimmune disorders .
Protein-Protein Interface Targeting
CU-CPT9b targets the protein-protein interface of the TLR8 homodimer . This is significant as designs targeting protein-protein interfaces have met little success given the dynamic nature of the protein surfaces .
Biological Evaluations
A variety of biological evaluations in cultured cell lines, human peripheral blood mononuclear cells, and splenocytes from human TLR8-transgenic mice further demonstrated these TLR8 inhibitors’ high efficacy .
Direct Binding
Isothermal titration calorimetry (ITC) confirmed the direct binding between CU-CPT9b and the ectodomain of human TLR8 with a dissociation constant (Kd) of 21 nM .
Mecanismo De Acción
Target of Action
CU-CPT9b is a specific antagonist of Toll-like receptor 8 (TLR8) . TLR8 is a part of the Toll-like receptor family, which plays a crucial role in the immune system. It is involved in both innate and adaptive immunity .
Mode of Action
CU-CPT9b binds to the inactive TLR8 dimer, stabilizing it in its resting state . It utilizes hydrogen bonds with G351 and V520*, which are conserved among TLR8/antagonist structures . Additionally, CU-CPT9b forms water-mediated contacts with S516* and Q519*, suggesting that the enhanced potency of CU-CPT9b derives from these new interactions with these polar residues .
Biochemical Pathways
The primary biochemical pathway affected by CU-CPT9b is the TLR8 signaling pathway . TLR8 can recognize single-stranded RNA from viruses, activating the TLR8 signaling pathway and triggering an immune response . By stabilizing TLR8 in its resting state, CU-CPT9b prevents the overactivation of this pathway .
Pharmacokinetics
Its high binding affinity towards tlr8, with a kd of 21 nm, suggests that it may have good bioavailability .
Result of Action
CU-CPT9b’s action results in the inhibition of the TLR8 signaling pathway . This can significantly inhibit the translocation of NF-κB to the nucleus, thereby suppressing the production of cytokines . This inhibitory effect demonstrates the significant anti-inflammatory effects of CU-CPT9b .
Action Environment
It’s worth noting that the compound has been shown to be highly specific and effective in both hek-blue cells and human peripheral blood mononuclear cells (pbmc), suggesting that it may be effective in various biological environments .
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)quinolin-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-8-11(2-5-16(10)19)13-6-7-17-15-9-12(18)3-4-14(13)15/h2-9,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFYDRYRLOHSBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CU-CPT9b | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

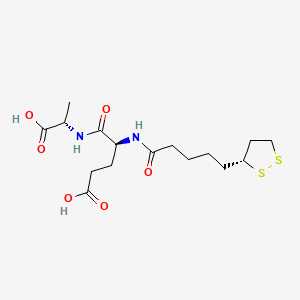
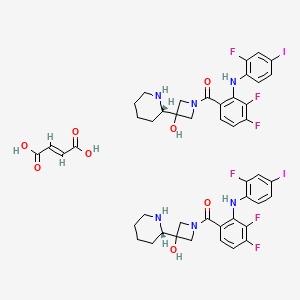
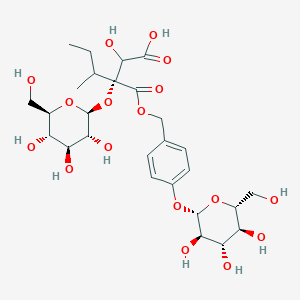
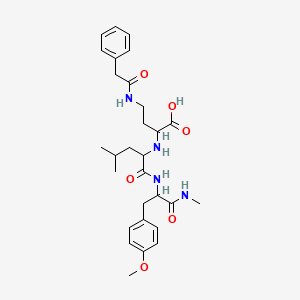

![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)


